molecular formula C13H8F3NO3 B1405556 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene CAS No. 553666-42-5

1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene

Cat. No. B1405556
M. Wt: 283.2 g/mol
InChI Key: BFDOZKRMDHRATE-UHFFFAOYSA-N
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Description

“1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C13H8F3NO3 . It is also known as Benzene, 1-nitro-4-phenoxy-2-(trifluoromethyl)- .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of fluorinated polyimides (FPIs) based on 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene were synthesized via a two-step imidization with diamines and dianhydrides .


Molecular Structure Analysis

The molecular structure of “1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene” can be represented by the InChI string: InChI=1S/C12H9NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H .

Scientific Research Applications

1. Synthesis and Performance in Polymer Films

1,3-bis(4-nitro-2-trifluoromethyl-phenoxy)benzene (DNRes-2TF), a related compound, was synthesized and used to create transparent polyimide films. These films were studied for their properties, highlighting the material's potential in polymer applications (Fu Ju-sun, 2010).

2. Development of Novel Fluorine-Containing Polyetherimides

Another study synthesized 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, which was then used to produce novel fluorine-containing polyetherimides. These were characterized using various spectroscopic methods, demonstrating their potential in material science and chemistry (Yu Xin-hai, 2010).

3. Creation of SF5-Containing Compounds

Research involved direct amination of 1-Nitro-4-(pentafluorosulfanyl)benzene, a compound closely related to 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene, for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. This showcases its role in synthesizing complex organic compounds (Tereza Pastýříková et al., 2012).

4. Synthesis of Phthalocyanines

The synthesis of phthalocyanines using 4-[4-(trifluoromethyl)phenoxy]phenol and 4-nitrophthalonitrile was studied. These phthalocyanines exhibit high solubility in various solvents and are characterized by different spectroscopic methods, indicating their relevance in chemical synthesis and material science (Ayfer Kalkan Burat et al., 2012).

5. Electrosynthesis of Organic Compounds

The electrosynthesis of organic compounds like 5-Chloro-2-(2,4 Dichloro Phenoxy) Benzenamine using titanic redox mediator was researched. This compound is a precursor in producing certain antibacterial agents, indicating the role of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene in medicinal chemistry (P. Thirunavukkarasu, 1999).

6. Spectroelectrochemical Studies

A study focused on synthesizing and investigating the spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine and its metallo compounds, derived from a compound related to 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene. This highlights its importance in electrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).

7. Synthesis of Organomercury Compounds

Research on the synthesis of organomercury compounds involved derivatives of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene, demonstrating its potential use in creating complex organometallic compounds (G. Deacon et al., 1986).

properties

IUPAC Name

1-nitro-4-phenoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)20-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOZKRMDHRATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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